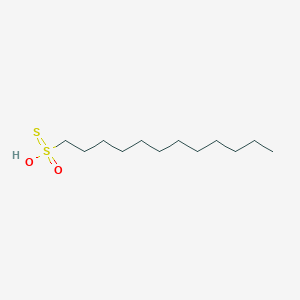![molecular formula C13H10N2O7S B14277710 3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid CAS No. 136832-72-9](/img/structure/B14277710.png)
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid is an organic compound that features both a benzene ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid typically involves multiple steps, starting with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group, and finally, the introduction of the amino and carboxylic acid groups. Common reagents used in these reactions include nitric acid, sulfuric acid, and various amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine with iron(III) bromide as a catalyst.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Substitution: Formation of brominated benzene derivatives.
Scientific Research Applications
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its sulfonyl and nitro groups can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrobenzoic acid
- 4-Nitrobenzenesulfonic acid
- 3-Aminobenzoic acid
Uniqueness
3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid is unique due to the presence of both a sulfonyl group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for diverse applications and interactions in various scientific fields.
Properties
CAS No. |
136832-72-9 |
|---|---|
Molecular Formula |
C13H10N2O7S |
Molecular Weight |
338.29 g/mol |
IUPAC Name |
3-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H10N2O7S/c16-12-5-4-10(7-11(12)15(19)20)23(21,22)14-9-3-1-2-8(6-9)13(17)18/h1-7,14,16H,(H,17,18) |
InChI Key |
IITIQDAXPHBWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)



![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)


![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)





